Packing Polymorphism in 1-Bromo-2,4,6-trifluorobenzene vs. Lack Thereof in 1-Bromo-2,4,5-trifluorobenzene
1-Bromo-2,4,6-trifluorobenzene exhibits packing polymorphism, crystallizing in two nonidentical solid-state phases with markedly different packing motifs but similar packing efficiencies, as reported in a CrystEngComm study [1]. In contrast, 1-bromo-2,4,5-trifluorobenzene, a common alternative, is typically described as a liquid or low-melting solid without reported polymorphism in standard vendor documentation . This polymorphic behavior can influence crystallization processes, dissolution rates, and long-term stability in formulations, providing a potential advantage in solid-form screening for drug development.
| Evidence Dimension | Solid-state polymorphism |
|---|---|
| Target Compound Data | Two nonidentical solid-state phases |
| Comparator Or Baseline | 1-Bromo-2,4,5-trifluorobenzene: no reported polymorphism |
| Quantified Difference | Qualitative difference: presence vs. absence of polymorphism |
| Conditions | Crystallized under non-ambient conditions |
Why This Matters
Polymorphism can affect physicochemical properties relevant to pharmaceutical formulation and patentability.
- [1] Probert, M. R., et al. (2010). Two solid state phases of 1-bromo-2,4,6-trifluorobenzene, crystallised under non-ambient conditions. CrystEngComm. View Source
